molecular formula C23H30N2O B4698269 N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea

N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea

Cat. No. B4698269
M. Wt: 350.5 g/mol
InChI Key: LLOFWSBQVUMASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as SB-742457, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus and plays a crucial role in regulating wakefulness, appetite, and energy homeostasis. SB-742457 has been studied extensively in recent years for its potential therapeutic applications in various disorders related to sleep and appetite regulation.

Mechanism of Action

N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea selectively blocks the orexin-1 receptor, which is primarily expressed in the hypothalamus and plays a crucial role in regulating wakefulness, appetite, and energy homeostasis. By blocking the orexin-1 receptor, N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea reduces the activity of the orexin system, which leads to a decrease in food intake and an increase in sleep duration.
Biochemical and Physiological Effects:
N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to reduce food intake and promote weight loss in animal models of obesity. Additionally, N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to increase sleep duration and improve sleep quality in animal models of insomnia. These effects are thought to be mediated through the selective blockade of the orexin-1 receptor, which regulates both appetite and sleep.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea is its high selectivity for the orexin-1 receptor, which allows for specific targeting of the orexin system without affecting other neurotransmitter systems. Additionally, N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively characterized using various analytical techniques, which ensures its purity and quality for use in lab experiments. However, one limitation of N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea. One potential direction is to explore its therapeutic potential in treating disorders related to sleep and appetite regulation in humans. Another direction is to investigate its potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to better understand the long-term safety and potential side effects of N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea.

Scientific Research Applications

N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been studied extensively in preclinical models for its potential therapeutic applications in various disorders related to sleep and appetite regulation. In animal studies, N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to reduce food intake and promote weight loss, suggesting its potential use in treating obesity. Additionally, N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to improve sleep quality and increase sleep duration in animal models of insomnia, suggesting its potential use in treating sleep disorders.

properties

IUPAC Name

1-[1-(4-butan-2-ylphenyl)propyl]-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-4-16(3)17-9-11-19(12-10-17)22(5-2)25-23(26)24-21-14-13-18-7-6-8-20(18)15-21/h9-16,22H,4-8H2,1-3H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOFWSBQVUMASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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